BIX-01294 trihydrochloride

Description

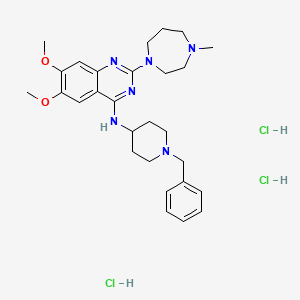

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N6O2.3ClH/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMURUEPQXKJIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41Cl3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017374 | |

| Record name | BIX 01294 trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392399-03-9 | |

| Record name | BIX-01294 trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392399039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIX 01294 trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIX-01294 trihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57HBY4AC4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BIX-01294 Trihydrochloride: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIX-01294 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). By competitively inhibiting the binding of the histone H3 substrate, BIX-01294 effectively reduces the levels of histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of BIX-01294 trihydrochloride. It includes detailed experimental protocols for its synthesis and key biological assays, a comprehensive summary of its pharmacological data, and visualizations of the signaling pathways it modulates.

Discovery

BIX-01294 was first identified through a high-throughput screening of a chemical library of approximately 125,000 compounds against the recombinant G9a histone methyltransferase.[1] This pioneering work by Kubicek et al. in 2007 marked a significant advancement in the field of epigenetics, providing a valuable chemical tool to probe the function of G9a and the role of H3K9me2 in chromatin regulation and gene expression.[1]

Chemical Synthesis

The synthesis of BIX-01294 has been reported through various methodologies. The initial synthesis was described by Liu et al. in 2009, and a milder, more recent protocol was developed by Shi et al. in 2022.

Synthesis according to Liu et al. (2009)

The synthesis reported by Liu and colleagues involves a two-step process starting from a commercially available quinazoline derivative.[2]

Step 1: Synthesis of 2-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-6,7-dimethoxy-N-(1-(phenylmethyl)-4-piperidinyl)-4-quinazolinamine

-

A commercially available 2,4-dichloro-6,7-dimethoxyquinazoline is reacted with 1-methyl-1,4-diazepane in the presence of Diisopropylethylamine (Hünig's base) in Dimethylformamide (DMF) to yield an intermediate.

-

This intermediate is then reacted with 4-amino-1-benzylpiperidine under acidic conditions in a microwave reactor to yield the final product, BIX-01294.[2]

A Mild Synthesis Protocol by Shi et al. (2022)

Recognizing the need for a more accessible synthesis route, Shi and colleagues developed a four-step synthesis that avoids the use of microwave irradiation.

-

Step 1: Cyclization: 2-amino-4,5-dimethoxybenzoic acid and urea are used as starting materials to form the quinazoline ring.

-

Step 2: Chlorination: The quinazoline intermediate is chlorinated.

-

Step 3 & 4: Ammonolysis: Two subsequent ammonolysis steps are performed to introduce the diazepine and piperidine moieties, yielding BIX-01294.

Mechanism of Action

BIX-01294 is a reversible and highly selective inhibitor of G9a and GLP histone methyltransferases.[3][4] It acts by competing with the histone substrate for binding to the enzyme's active site.[5] This competitive inhibition prevents the transfer of a methyl group from the cofactor S-adenosyl-methionine (SAM) to lysine 9 of histone H3. Consequently, BIX-01294 treatment leads to a global reduction in H3K9me2 levels.[1]

Quantitative Pharmacological Data

The inhibitory activity of BIX-01294 has been quantified in various assays, both cell-free and cell-based. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values are summarized below. It is important to note that IC50 values can vary depending on the experimental conditions, such as substrate concentration.[6][7]

| Target | Assay Type | IC50 (µM) | Reference |

| G9a | Cell-free (Enzymatic) | 1.7 | [3][4] |

| G9a | Cell-free (Enzymatic) | 1.9 | [5] |

| G9a | Cell-free (Enzymatic) | 2.7 | [8] |

| GLP | Cell-free (Enzymatic) | 0.7 | [5] |

| GLP | Cell-free (Enzymatic) | 0.9 | [3][4] |

| NSD1 | Cell-free (Enzymatic) | 40 - 112 | |

| NSD2 | Cell-free (Enzymatic) | 40 - 112 | |

| NSD3 | Cell-free (Enzymatic) | 40 - 112 |

| Cell Line | Assay Type | Effect | Concentration | Reference |

| U251 Glioma | Proliferation | Inhibition | IC50 ~4 µM (24h) | [9] |

| U251 Glioma | Apoptosis | Induction | 1, 2, 4, 8 µmol/l | [9] |

| LN18 Glioma | Sensitization to TMZ | Increased Apoptosis | 2 µM | [10] |

| P. falciparum | Asexual Replication | Inhibition | IC50 = 13.0 nM | [11] |

| P. falciparum | Exflagellation | Inhibition | IC50 = 14.3 µM | [11] |

Experimental Protocols

G9a Histone Methyltransferase (HMT) Inhibition Assay (Radioactive Filter-Binding Assay)

This protocol is adapted from a general method for assessing HMT activity.[12]

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 1% DMSO.

-

Substrate and Cofactor: Add biotinylated H3 (1-21) peptide to a final concentration of 5 µM and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a final concentration of 0.1 mM.

-

Enzyme and Inhibitor: Add recombinant human G9a enzyme (e.g., residues 786–1210 expressed as a GST fusion protein). For IC50 determination, add BIX-01294 at various concentrations.

-

Incubation: Initiate the reaction by adding the enzyme and incubate at 30°C for 1 hour.

-

Detection: Stop the reaction and transfer the mixture to a filter plate (e.g., streptavidin-coated). Wash the plate to remove unincorporated [³H]-SAM. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each BIX-01294 concentration and determine the IC50 value using non-linear regression.

Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of BIX-01294 on cell viability.[13][14][15]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Analysis by Western Blot

This protocol outlines the steps to analyze the expression of key apoptosis-related proteins following BIX-01294 treatment.[16][17][18][19]

-

Cell Treatment and Lysis: Treat cells with BIX-01294 at the desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against apoptosis markers such as Bax, Bcl-2, cleaved caspase-3, and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and analyze the changes in protein expression levels.

Signaling Pathways and Experimental Workflows

BIX-01294 Signaling Pathway

BIX-01294 primarily acts by inhibiting G9a and GLP, leading to a decrease in H3K9me2. This epigenetic modification can lead to the reactivation of tumor suppressor genes and the induction of apoptosis through the intrinsic pathway.

Caption: BIX-01294 inhibits G9a/GLP, leading to apoptosis.

Experimental Workflow for BIX-01294 Evaluation

The following diagram illustrates a typical workflow for evaluating the biological effects of BIX-01294.

Caption: Workflow for BIX-01294 synthesis and biological testing.

Conclusion

This compound remains a cornerstone chemical probe for studying the biological roles of G9a and GLP histone methyltransferases. Its discovery has paved the way for the development of more potent and selective inhibitors and has significantly contributed to our understanding of the epigenetic regulation of gene expression in health and disease. This technical guide provides a comprehensive resource for researchers utilizing BIX-01294 in their studies, from its chemical synthesis to its application in cellular and biochemical assays.

References

- 1. Reversal of H3K9me2 by a small-molecule inhibitor for the G9a histone methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of lysine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. stemcell.com [stemcell.com]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pre-treatment or Post-treatment of Human Glioma Cells With BIX01294, the Inhibitor of Histone Methyltransferase G9a, Sensitizes Cells to Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The G9a Histone Methyltransferase Inhibitor BIX-01294 Modulates Gene Expression during Plasmodium falciparum Gametocyte Development and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Properly Substituted Analogues of BIX-01294 Lose Inhibition of G9a Histone Methyltransferase and Gain Selective Anti-DNA Methyltransferase 3A Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT assay overview | Abcam [abcam.com]

- 16. Apoptosis western blot guide | Abcam [abcam.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

BIX-01294 Trihydrochloride: A Technical Guide to its Mechanism of Action on H3K9me2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of BIX-01294 trihydrochloride, a pivotal small molecule inhibitor used in epigenetic research. The focus is on its role in modulating the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression.

Core Mechanism of Action: Inhibition of G9a/GLP Histone Methyltransferases

Histone H3 lysine 9 dimethylation (H3K9me2) is a critical epigenetic modification primarily established and maintained by the histone methyltransferases (HMTs) G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2][3] These two enzymes function predominantly as a stoichiometric heteromeric complex, which is considered the primary functional unit for H3K9 methylation in euchromatic regions in vivo.[2][4] The G9a/GLP complex catalyzes the transfer of methyl groups from the donor molecule S-adenosyl-methionine (SAM) to the lysine 9 residue of histone H3, leading to mono- and dimethylation (H3K9me1 and H3K9me2).[2]

This compound is a selective, reversible inhibitor of both G9a and GLP.[5][6] Its mechanism involves occupying the histone substrate binding site, thereby preventing the G9a/GLP complex from interacting with and methylating histone H3.[7] Studies have shown that BIX-01294 acts in an uncompetitive manner with respect to SAM.[6][8] By inhibiting the catalytic activity of the G9a/GLP complex, BIX-01294 leads to a significant and specific reduction in the global levels of H3K9me2 within cells.[3][8][9] This targeted inhibition allows for the transient modulation of chromosomal H3K9me2, making BIX-01294 a valuable tool for studying the downstream consequences of this epigenetic mark on gene expression and cellular processes.[8]

Quantitative Data Presentation

BIX-01294 exhibits potent inhibitory activity against G9a and GLP in biochemical assays and effectively reduces H3K9me2 levels in various cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of BIX-01294

| Target Enzyme | IC50 Value (µM) | Assay Type / Source |

| G9a | 1.7 | Mass Spectrometry-based Assay[8][10] |

| G9a | 1.9 | Not Specified[7][11] |

| G9a | 2.7 | Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA)[8][12] |

| GLP | 0.7 | Not Specified[7][13] |

| GLP | 0.9 | Not Specified[5][6] |

| GLP | 38 | Mass Spectrometry-based Assay[8][10] |

Note: IC50 values can vary between studies due to different assay conditions and enzyme preparations.

Table 2: Cellular Activity of BIX-01294

| Cell Line | Concentration (µM) | Incubation Time | Observed Effect |

| Mouse Embryonic Fibroblasts (MEFs) | 1.3 | Not Specified | Marked reduction in global H3K9me2 levels.[1][9] |

| Mouse Embryonic Stem (ES) Cells | 4.1 | 2 days | Pronounced reduction in H3K9me2.[8][14] |

| Mouse Embryonic Fibroblasts (MEFs) | 4.1 | 2 days | Reduction in H3K9me2 levels.[8] |

| HeLa Cells | 4.1 | 2 days | Reduction in H3K9me2 levels.[8] |

| U251 Glioma Cells | 1, 2, 4, 8 | 24 hours | Concentration-dependent decrease in H3K9me1 and H3K9me2.[15] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | 24 hours | Significant decrease in H3K9me2 levels.[3] |

Key Experimental Protocols

The following sections provide detailed methodologies for essential experiments used to characterize the activity of BIX-01294.

G9a/GLP Enzymatic Inhibition Assay (DELFIA Method)

This protocol describes a cell-free assay to determine the IC50 value of BIX-01294.

Materials:

-

384-well white, opaque, Neutravidin-coated plates

-

Recombinant GST-tagged G9a enzyme

-

S-adenosyl-methionine (SAM)

-

This compound

-

Biotinylated H3(1-20) peptide substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM DTT

-

Wash Buffer

-

Europium-labeled anti-H3K9me2 antibody

-

Enhancement solution

-

Time-resolved fluorescence reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of BIX-01294 in assay buffer containing 4% DMSO.

-

Plate Dispensing: Dispense 10 µL of diluted compound, control (buffer with DMSO), or blank (buffer only) into the wells of the 384-well plate.

-

Enzyme/Cofactor Addition: Prepare a solution of GST-G9a (e.g., 10 µg/mL) and SAM (e.g., 40 µM) in assay buffer. Add 20 µL of this mixture to all wells except the blanks. Add 20 µL of buffer only to blank wells.

-

Initiation: Start the reaction by adding 10 µL of biotinylated H3(1-20) peptide substrate (e.g., 800 nM) to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes. The biotinylated peptide will bind to the Neutravidin-coated plate.

-

Washing: Wash the plate three times with 100 µL/well of Wash Buffer to remove unreacted substrates and enzyme.

-

Antibody Incubation: Add a Europium-labeled anti-H3K9me2 antibody diluted in an appropriate buffer. Incubate for 1 hour at room temperature.

-

Final Wash: Wash the plate again as in step 6 to remove unbound antibody.

-

Detection: Add enhancement solution to each well and read the time-resolved fluorescence. The signal is proportional to the amount of H3K9me2 generated.

-

Data Analysis: Calculate the percent inhibition for each BIX-01294 concentration relative to the control wells and determine the IC50 value using non-linear regression analysis.

Western Blot for H3K9me2 Levels

This protocol details the detection of changes in global H3K9me2 levels in cells treated with BIX-01294.

Procedure:

-

Cell Treatment and Lysis: Culture cells to ~80% confluency and treat with various concentrations of BIX-01294 and a vehicle control for the desired time (e.g., 24-48 hours).

-

Histone Extraction: Harvest cells and perform histone extraction. This can be done using a commercial kit or via acid extraction.[16][17]

-

Protein Quantification: Determine the protein concentration of each histone extract using a BCA or Bradford assay to ensure equal loading.[18]

-

SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer by boiling at 95°C for 5-10 minutes. Separate the proteins on a 4-12% SDS-polyacrylamide gel.[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to minimize non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K9me2 (e.g., Abcam ab1220) and a loading control antibody like total Histone H3 (e.g., Abcam ab1791), diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[16][19]

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Final Washes: Repeat the washing step (step 8).

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[16]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the H3K9me2 signal to the total Histone H3 signal to determine the relative change in methylation.[16]

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate the enrichment of H3K9me2 at specific genomic loci (e.g., gene promoters) following BIX-01294 treatment.

Procedure:

-

Cell Treatment and Cross-linking: Treat cultured cells with BIX-01294 or vehicle. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[20]

-

Cell Lysis: Harvest and wash the cells. Lyse the cell and nuclear membranes using appropriate buffers to release the chromatin.[20]

-

Chromatin Shearing: Shear the chromatin into fragments of 200-700 bp. This is typically achieved by sonication, which must be optimized for the specific cell type and equipment.[20][21]

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate to reduce non-specific binding. Incubate an aliquot of the sheared chromatin overnight at 4°C with an anti-H3K9me2 antibody or a negative control IgG. Save a small fraction of the lysate as the 'input' control.[20]

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads extensively with a series of buffers (e.g., low salt, high salt, LiCl wash buffers) to remove non-specifically bound chromatin.[22]

-

Elution and Cross-link Reversal: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight, typically in the presence of high salt.[23]

-

DNA Purification: Degrade residual RNA and proteins by treating with RNase A and Proteinase K. Purify the DNA using spin columns or phenol-chloroform extraction.[23]

-

Analysis by qPCR: Use quantitative real-time PCR (qPCR) to measure the amount of specific DNA sequences in the immunoprecipitated samples and the input control. Analyze known G9a target gene promoters and negative control regions.[14] The results are often expressed as a percentage of input or fold enrichment over the IgG control.

References

- 1. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. stemcell.com [stemcell.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BIX-01294 | G9a inhibitor | Probechem Biochemicals [probechem.com]

- 11. BIX 01294 | GLP histone lysine methyltransferase Inhibitor | Hello Bio [hellobio.com]

- 12. selleckchem.com [selleckchem.com]

- 13. BIX 01294 | G9a/GLP | Tocris Bioscience [tocris.com]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Western blot [bio-protocol.org]

- 17. Western blot of histones [bio-protocol.org]

- 18. benchchem.com [benchchem.com]

- 19. Western Blotting [bio-protocol.org]

- 20. epigenome-noe.net [epigenome-noe.net]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Chromatin Immunoprecipitation in Human and Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

BIX-01294 Trihydrochloride: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIX-01294 trihydrochloride is a potent and selective inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1).[1][2] These enzymes play a crucial role in gene silencing through the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). By targeting G9a and GLP, BIX-01294 has emerged as a valuable chemical probe for studying the biological functions of these enzymes and as a potential therapeutic agent in various diseases, including cancer. This in-depth technical guide provides a comprehensive overview of the target specificity and selectivity of BIX-01294, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Target Profile and Potency

BIX-01294 exhibits potent inhibitory activity against its primary targets, G9a and GLP. The reported half-maximal inhibitory concentrations (IC50) vary slightly across different assay formats, but consistently demonstrate micromolar to sub-micromolar potency.

| Target | Synonym | IC50 (µM) | Assay Type |

| G9a | EHMT2, KMT1C | 1.7[1] | Cell-free |

| 1.9[2] | Cell-free | ||

| 2.7[3] | Cell-free (DELFIA) | ||

| GLP | EHMT1, KMT1D | 0.7[1][2] | Cell-free |

| 0.9[1] | Cell-free |

Target Selectivity

It is important to note that while highly selective among histone methyltransferases, some off-target activities have been reported. For example, analogues of BIX-01294 have been shown to gain inhibitory activity against DNA methyltransferase 3A (DNMT3A) when the core structure is modified.[5]

Mechanism of Action

BIX-01294 acts as a substrate-competitive inhibitor, specifically competing with the histone H3 tail for binding to the catalytic pocket of G9a and GLP.[2] This mode of action prevents the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to lysine 9 of histone H3, thereby leading to a reduction in H3K9me1 and H3K9me2 levels.

Cellular Effects and Downstream Signaling

The inhibition of G9a and GLP by BIX-01294 leads to a variety of downstream cellular effects, primarily driven by the reduction in H3K9 methylation and the subsequent reactivation of silenced genes.

Signaling Pathway of BIX-01294 Action

Caption: BIX-01294 inhibits the G9a/GLP complex, reducing H3K9me2 and reactivating gene expression.

Key downstream consequences of BIX-01294 treatment include:

-

Reactivation of Gene Expression: By reducing the repressive H3K9me2 mark, BIX-01294 can lead to the transcriptional activation of previously silenced genes. This includes genes involved in tumor suppression and cell differentiation.

-

Induction of Autophagy: BIX-01294 has been shown to induce autophagy in various cancer cell lines.[3] This process of cellular self-digestion can have both pro-survival and pro-death roles depending on the cellular context.

-

Induction of Apoptosis: In many cancer cell models, BIX-01294 treatment leads to the induction of programmed cell death, or apoptosis.[6]

Experimental Protocols

In Vitro G9a/GLP Inhibition Assay (Homogeneous Time-Resolved FRET)

This protocol describes a general method for determining the IC50 of BIX-01294 against G9a or GLP using a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant G9a or GLP enzyme

-

Biotinylated histone H3 peptide substrate (e.g., Biotin-H3K9)

-

S-adenosylmethionine (SAM)

-

Europium-labeled anti-H3K9me2 antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM DTT)

-

This compound

-

384-well low-volume microplates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of BIX-01294 in assay buffer.

-

In a 384-well plate, add the G9a or GLP enzyme to each well.

-

Add the BIX-01294 dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the methyltransferase reaction by adding a mixture of the biotinylated H3 peptide substrate and SAM to each well.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding a detection mixture containing the Europium-labeled anti-H3K9me2 antibody and the streptavidin-conjugated acceptor fluorophore.

-

Incubate the plate for a further 60 minutes at room temperature to allow for antibody and streptavidin binding.

-

Read the plate on a TR-FRET plate reader, measuring the emission at the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the BIX-01294 concentration to determine the IC50 value.

Cellular Assay for H3K9me2 Reduction (Western Blot)

This protocol outlines a method to assess the effect of BIX-01294 on global H3K9me2 levels in cultured cells.

Materials:

-

Cultured cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of BIX-01294 for a desired time period (e.g., 24-48 hours).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and capture the signal with a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody to serve as a loading control.

-

Quantify the band intensities to determine the relative reduction in H3K9me2 levels.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of BIX-01294 in a biochemical assay.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the G9a and GLP histone methyltransferases. Its ability to specifically reduce H3K9 dimethylation has made it an indispensable tool for elucidating the roles of these enzymes in gene regulation and disease. This technical guide provides a solid foundation for researchers and drug development professionals working with BIX-01294, offering key data on its target profile and detailed protocols for its experimental application. Further investigation into its broader selectivity and off-target profile will continue to refine its utility as a chemical probe and potential therapeutic lead.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. stemcell.com [stemcell.com]

- 3. selleckchem.com [selleckchem.com]

- 4. BIX-01294 | G9a inhibitor | Probechem Biochemicals [probechem.com]

- 5. Properly Substituted Analogues of BIX-01294 Lose Inhibition of G9a Histone Methyltransferase and Gain Selective Anti-DNA Methyltransferase 3A Activity | PLOS One [journals.plos.org]

- 6. Mechanism of G9a inhibitor BIX‑01294 acting on U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

BIX-01294 Trihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BIX-01294 trihydrochloride, a significant small molecule inhibitor used in epigenetic research. This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a potent and selective inhibitor of the G9a and G9a-like protein (GLP) histone methyltransferases.[1][2][3] Its chemical name is 2-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine trihydrochloride.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₈N₆O₂ · 3HCl [XH₂O] | [2][4] |

| Molecular Weight | 600.02 g/mol | [3][5][6][7] |

| CAS Number | 1392399-03-9 | [3][6][7][8] |

| Purity | ≥98% | [2] |

| Appearance | Light yellow to yellow solid | [6] |

| Solubility | Water: ≥ 100 mg/mL (166.66 mM) DMSO: 58.33 mg/mL (97.21 mM) | [3][6][9] |

Table 2: Pharmacological Properties of this compound

| Target | IC₅₀ Value | Assay Conditions | Reference |

| G9a (EHMT2) | 1.7 µM | MS-based histone methyltransferase activity assay | [1][10] |

| 1.9 µM | N-terminal hexahistidine-tagged human G9a (913 to 1193 residues) expressed in E. coli | [2][3][5] | |

| 2.7 µM | Dissociation-enhanced lanthanide fluoroimmunoassay (DELFIA) | [5][10][11] | |

| GLP (EHMT1) | 0.7 µM | --- | [2][3] |

| 0.9 µM | --- | [1][6] | |

| 38 µM | --- | [4][5] | |

| NSD1, NSD2, NSD3 | 40 - 112 µM | --- | [5] |

| P. falciparum (intraerythrocytic replication) | 13.0 nM | In vitro assay | [12][13] |

| P. falciparum (exflagellation) | 14.3 ± 3.23 µM | In vitro assay | [12] |

Mechanism of Action

BIX-01294 acts as a reversible and highly selective inhibitor of G9a and GLP histone methyltransferases.[1][6] It functions by competing with the histone substrate for binding to the enzyme, specifically at the site where the amino acids N-terminal to the target lysine would normally bind.[1][6][14] This inhibition leads to a global reduction in the levels of histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression.[5][15]

The inhibition of G9a/GLP by BIX-01294 triggers several downstream cellular effects, including the induction of apoptosis and autophagy.[1][6]

G9a/GLP Inhibition and Histone Methylation

The primary mechanism involves the direct inhibition of G9a and GLP, leading to decreased H3K9me1 and H3K9me2 levels.[16][17] It has also been observed to downregulate H3K27me1 and H3K27me2, while not significantly affecting H3K9me3 or H3 acetylation.[16][17]

Induction of Apoptosis

In cancer cells, BIX-01294 has been shown to induce apoptosis.[16] This is achieved by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins Bax, caspase-3, and caspase-9.[16][17]

Angiogenesis Inhibition

BIX-01294 has also been demonstrated to inhibit angiogenesis.[18] It reduces the stability of Hypoxia-Inducible Factor-1α (HIF-1α) and suppresses the Vascular Endothelial Growth Factor (VEGF) signaling pathway by inhibiting the phosphorylation of VEGFR-2, FAK, and paxillin.[18]

Experimental Protocols

The following sections outline common experimental methodologies used to investigate the effects of BIX-01294.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of BIX-01294 on cell viability and proliferation.

Methodology:

-

Cell Seeding: Cells (e.g., U251 glioma cells) are seeded in a 96-well plate and allowed to adhere overnight.[15]

-

Treatment: The cells are treated with various concentrations of BIX-01294 (e.g., 1, 2, 4, and 8 µmol/l) for a specified duration (e.g., 24, 48, 72 hours).[16]

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals.[15]

-

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[15]

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is employed to detect DNA fragmentation, a hallmark of apoptosis.

Methodology:

-

Cell Culture and Treatment: Cells are cultured on coverslips or in chamber slides and treated with BIX-01294.

-

Fixation and Permeabilization: Cells are fixed with a crosslinking agent (e.g., paraformaldehyde) and then permeabilized to allow entry of the labeling enzyme.

-

TUNEL Reaction: The cells are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

Microscopy: The cells are visualized using fluorescence microscopy to identify and quantify apoptotic cells.

Western Blotting

Western blotting is used to analyze the expression levels of specific proteins involved in pathways affected by BIX-01294, such as histones and apoptosis-related proteins.

Methodology:

-

Protein Extraction: Cells treated with BIX-01294 are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., H3K9me2, Bcl-2, Caspase-3), followed by incubation with enzyme-linked secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a valuable chemical probe for studying the roles of G9a, GLP, and H3K9 methylation in various biological processes. Its ability to modulate gene expression, induce apoptosis, and inhibit angiogenesis makes it a compound of significant interest in cancer biology, stem cell research, and developmental biology. Researchers should consider its selectivity profile and potential off-target effects when designing and interpreting experiments. Further investigation into the multifaceted effects of BIX-01294 will continue to illuminate the complex landscape of epigenetic regulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. stemcell.com [stemcell.com]

- 3. BIX 01294 | GLP histone lysine methyltransferase Inhibitor | Hello Bio [hellobio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CAS 1392399-03-9: BIX 01294 | CymitQuimica [cymitquimica.com]

- 8. xcessbio.com [xcessbio.com]

- 9. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 10. Probe BIX-01294 | Chemical Probes Portal [chemicalprobes.org]

- 11. selleckchem.com [selleckchem.com]

- 12. mdpi.com [mdpi.com]

- 13. The G9a Histone Methyltransferase Inhibitor BIX-01294 Modulates Gene Expression during Plasmodium falciparum Gametocyte Development and Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. stemcell.com [stemcell.com]

- 15. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of G9a inhibitor BIX‑01294 acting on U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Histone Methyltransferase Inhibitor BIX01294 Inhibits HIF-1α Stability and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

BIX-01294 Trihydrochloride: An In-Depth Technical Guide to In Vitro IC50 Values

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro half-maximal inhibitory concentration (IC50) values for BIX-01294 trihydrochloride, a potent inhibitor of histone methyltransferases. The information is curated for professionals in drug discovery and development, offering detailed data, experimental context, and visual representations of relevant biological pathways and laboratory workflows.

Core Inhibitory Profile of BIX-01294

BIX-01294 is a selective inhibitor of the G9a histone methyltransferase (also known as EHMT2) and the closely related G9a-like protein (GLP, also known as EHMT1). These enzymes are responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. By inhibiting G9a and GLP, BIX-01294 can modulate gene expression, induce autophagy, and promote apoptosis in various cell types.[1][2][3] Its activity is not limited to histone substrates, as it has also been shown to inhibit the methylation of the oncoproteins NSD1, NSD2, and NSD3.[1][4]

Quantitative Analysis: In Vitro IC50 Values

The following tables summarize the reported IC50 values for this compound against its primary targets and in various cellular contexts.

| Target Enzyme | Assay Type | IC50 Value (µM) | Source(s) |

| G9a (EHMT2) | Cell-free | 2.7 | [1][5][6][7] |

| G9a (EHMT2) | Cell-free | 1.9 | [8][9][10] |

| G9a (EHMT2) | Cell-free | 1.7 | [1][2][4] |

| G9a-like Protein (GLP/EHMT1) | Cell-free | 38 | [1][7][11] |

| G9a-like Protein (GLP/EHMT1) | Cell-free | 0.9 | [2][12] |

| G9a-like Protein (GLP/EHMT1) | Cell-free | 0.7 | [4][8][10] |

| NSD1, NSD2, NSD3 | Cell-free | 40 - 112 | [4] |

| Cell Line | Assay Type | Effect Measured | IC50 Value (µM) | Source(s) |

| HeLa | Functional Assay | Inhibition of ERK5 phosphorylation | 0.059 | [1] |

| HeLa | Beta-lactamase Reporter Assay | Inhibition of Ebolavirus entry | 0.966 | [1] |

Signaling Pathway and Mechanism of Action

BIX-01294 primarily functions by inhibiting the enzymatic activity of G9a and GLP. This leads to a global reduction in H3K9me2 levels, which in turn can reactivate the expression of silenced genes.[1] This mechanism has been shown to induce cellular processes such as autophagy and apoptosis, making it a compound of interest for cancer research.[3][9][13]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BIX-01294 induces autophagy-associated cell death via EHMT2/G9a dysfunction and intracellular reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BIX 01294 | G9a/GLP | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 8. stemcell.com [stemcell.com]

- 9. BIX-01294 | Autophagy | Histone Methyltransferase | TargetMol [targetmol.com]

- 10. BIX 01294 | GLP histone lysine methyltransferase Inhibitor | Hello Bio [hellobio.com]

- 11. Active Motif BIX-01294, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

BIX-01294 Trihydrochloride: A Technical Guide to its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIX-01294 trihydrochloride is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP/EHMT1).[1][2] By competitively binding to the histone substrate binding site, BIX-01294 effectively reduces the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression.[2][3] This mode of action leads to the reactivation of silenced genes and subsequent modulation of various cellular processes. This technical guide provides an in-depth overview of the core mechanisms of BIX-01294, its effects on gene expression with supporting quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways.

Mechanism of Action

BIX-01294 is a reversible and highly selective inhibitor of G9a and GLP, with IC50 values of 1.7 µM and 0.9 µM, respectively.[1][2] Its primary mechanism involves the inhibition of H3K9 monomethylation and dimethylation.[4] This reduction in the repressive H3K9me2 mark leads to a more open chromatin structure, facilitating the transcription of previously silenced genes.[3][5] Studies have shown that BIX-01294 treatment can lead to the upregulation of various genes, including those involved in pluripotency and neuronal function.[3][6]

Effects on Gene and Protein Expression: Quantitative Data

The administration of BIX-01294 has been shown to significantly alter gene and protein expression across various cell types and models. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of BIX-01294 on U251 Glioma Cell Proliferation [4]

| BIX-01294 Concentration (µmol/l) | Proliferation Rate (%) after 24h |

| 1 | 94.12 ± 3.41 |

| 2 | 78.83 ± 2.25 |

| 4 | 53.68 ± 2.54 |

| 8 | 21.04 ± 2.07 |

Table 2: BIX-01294 Induced Upregulation of mRNA Expression in Human Peripheral Blood Mononuclear Cells (PBMCs) [3]

| Gene | Cell Type | BIX-01294 Concentration | Fold Change (vs. Vehicle) | p-value |

| IL-6 | Healthy Control | 5µM | Significant Upregulation | p<0.001 |

| IL-6 | Schizophrenia | 5µM | Significant Upregulation | p<0.001 |

| GAD67 | Healthy Control | 5µM | Significant Upregulation | p<0.001 |

| GAD67 | Schizophrenia | 5µM | Significant Upregulation | p<0.001 |

| NANOG | Healthy Control | 5µM | Significant Upregulation | p<0.001 |

| NANOG | Schizophrenia | 5µM | Significant Upregulation | p<0.001 |

| KLF4 | Healthy Control | 5µM | Significant Upregulation | p<0.001 |

| KLF4 | Schizophrenia | 5µM | Significant Upregulation | p<0.001 |

Table 3: Effect of BIX-01294 on Apoptosis-Related Protein Expression in U251 Glioma Cells [4]

| Protein | Effect of BIX-01294 Treatment |

| Bcl-2 | Downregulated |

| Bax | Upregulated |

| Caspase-3 | Upregulated |

| Caspase-9 | Upregulated |

Table 4: Effect of BIX-01294 on Histone Methylation in U251 Glioma Cells [4]

| Histone Mark | Effect of BIX-01294 Treatment |

| H3K9me1 | Downregulated |

| H3K9me2 | Downregulated |

| H3K27me1 | Downregulated |

| H3K27me2 | Downregulated |

| H3K9me3 | Not Affected |

| H3 Acetylation | Not Affected |

Signaling Pathways Modulated by BIX-01294

BIX-01294 influences several key signaling pathways, primarily through its epigenetic modifying activity.

Apoptosis Pathway

BIX-01294 has been demonstrated to induce apoptosis in cancer cells.[4] By upregulating pro-apoptotic proteins like Bax, Caspase-3, and Caspase-9, and downregulating the anti-apoptotic protein Bcl-2, BIX-01294 shifts the cellular balance towards programmed cell death.[4]

Caption: BIX-01294 induced apoptosis pathway.

HIF-1α/VEGF Angiogenesis Pathway

In the context of cancer, BIX-01294 has been shown to inhibit angiogenesis.[7][8] It achieves this by decreasing the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn reduces the expression and secretion of Vascular Endothelial Growth Factor (VEGF).[7][8] This leads to the suppression of downstream signaling through VEGFR-2.[7]

Caption: BIX-01294 inhibition of angiogenesis.

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the effects of BIX-01294.

Cell Culture and BIX-01294 Treatment

-

Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or cancer cell lines (e.g., U251 glioma cells) are commonly used.[3][4]

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[9]

-

BIX-01294 Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Cells are treated with various concentrations of BIX-01294 (e.g., 1-10 µM) for specific durations (e.g., 24-72 hours).[3][4]

Western Blot Analysis

This technique is used to quantify the levels of specific proteins.

Caption: Western Blot experimental workflow.

-

Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Quantification: Protein concentration is determined using a method like the BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is employed to measure changes in gene expression at the mRNA level.

Caption: RT-qPCR experimental workflow.

-

RNA Extraction: Total RNA is isolated from cells using a reagent like TRIzol.[9]

-

cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA template.[9]

-

qPCR: The cDNA is used as a template in a qPCR reaction with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalized to a housekeeping gene.

Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to determine the binding of specific proteins (like histones with specific modifications) to particular regions of DNA.[3]

-

Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the protein of interest (e.g., anti-H3K9me2) is used to pull down the protein-DNA complexes.

-

DNA Purification: The DNA is purified from the immunoprecipitated complexes.

-

Analysis: The purified DNA is analyzed by qPCR to quantify the amount of a specific DNA sequence, indicating the level of protein binding at that genomic location.[3]

Conclusion

This compound is a valuable tool for studying the role of G9a/GLP-mediated histone methylation in gene regulation. Its ability to reactivate gene expression by reducing H3K9me2 levels has significant implications for various fields, including cancer biology, neuroscience, and regenerative medicine.[3][4][7] The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals seeking to utilize BIX-01294 in their work. Further investigation into the broader effects of BIX-01294 on the epigenome and its potential therapeutic applications is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. stemcell.com [stemcell.com]

- 3. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of Histone H3 Lysine 9 (H3K9) Methyltransferase G9a in the Maintenance of HIV-1 Latency and Its Reactivation by BIX01294 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BIX-01294 increases pig cloning efficiency by improving epigenetic reprogramming of somatic cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Histone Methyltransferase Inhibitor BIX01294 Inhibits HIF-1α Stability and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

BIX-01294 Trihydrochloride: An In-depth Technical Guide on its Impact on Autophagy

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIX-01294 trihydrochloride, a potent and selective inhibitor of the G9a histone methyltransferase (also known as EHMT2) and the related G9a-like protein (GLP), has emerged as a significant modulator of autophagy. This technical guide provides a comprehensive overview of the core mechanisms by which BIX-01294 induces autophagy, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. The primary mechanism involves the generation of reactive oxygen species (ROS), which subsequently triggers the autophagic process. This guide is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies targeting autophagy, particularly in the context of cancer and neurodegenerative diseases.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation of damaged organelles and long-lived proteins, thereby maintaining cellular homeostasis. Dysregulation of autophagy has been implicated in a variety of human diseases, including cancer, neurodegenerative disorders, and infectious diseases. Consequently, the identification of small molecules that can modulate autophagy is of significant therapeutic interest.

This compound has been identified as a robust inducer of autophagy.[1][2] Its primary molecular target is the G9a histone methyltransferase, an enzyme that catalyzes the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression.[3] By inhibiting G9a, BIX-01294 alters the epigenetic landscape of the cell, leading to the activation of various cellular processes, including autophagy.

Mechanism of Action: Induction of Autophagy

The induction of autophagy by BIX-01294 is a multi-step process primarily initiated by the inhibition of G9a/EHMT2, leading to an increase in intracellular reactive oxygen species (ROS).

Inhibition of G9a/EHMT2

BIX-01294 acts as a competitive inhibitor of G9a and GLP, with IC50 values of approximately 1.7 µM and 0.9 µM, respectively.[4] This inhibition leads to a reduction in global H3K9me2 levels, altering gene expression.[3]

Generation of Reactive Oxygen Species (ROS)

A key consequence of G9a inhibition by BIX-01294 is the accumulation of intracellular ROS.[1] This is thought to occur through the activation of NADPH oxidase, leading to the production of superoxide radicals.[1] The resulting oxidative stress is a potent trigger for the initiation of autophagy.

Activation of the Autophagic Machinery

The increase in ROS levels initiates the canonical autophagy signaling pathway. This includes the formation of the autophagosome, a double-membraned vesicle that engulfs cytoplasmic cargo. Key proteins involved in this process that are upregulated or activated following BIX-01294 treatment include:

-

Beclin-1 (BECN1): A central component of the class III phosphatidylinositol 3-kinase (PI3K) complex, essential for the initiation of autophagosome formation.[1]

-

Microtubule-associated protein 1A/1B-light chain 3 (LC3): During autophagy, the cytosolic form (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosome membrane. The conversion of LC3-I to LC3-II is a hallmark of autophagy induction.[1][2]

In some cellular contexts, BIX-01294-induced autophagy has also been linked to the modulation of other signaling pathways, such as the mTOR pathway and the endoplasmic reticulum (ER) stress response.[5][6]

Signaling Pathways

The following diagram illustrates the primary signaling pathway through which BIX-01294 induces autophagy.

Quantitative Data

The following tables summarize the quantitative effects of BIX-01294 on cell viability and autophagy markers in various cancer cell lines.

Table 1: Effect of BIX-01294 on Cell Viability

| Cell Line | Cancer Type | BIX-01294 Concentration (µM) | Incubation Time (h) | % Cell Viability (approx.) | Reference |

| MCF-7 | Breast Cancer | 5 | 24 | ~80% | [3] |

| 10 | 24 | ~60% | [3] | ||

| 20 | 24 | ~40% | [3] | ||

| HCT116 | Colon Cancer | 5 | 48 | ~75% | [3] |

| 10 | 48 | ~50% | [3] | ||

| U2932 | Diffuse Large B-cell Lymphoma | 2.5 | 48 | ~80% | [5] |

| 5 | 48 | ~60% | [5] | ||

| 10 | 48 | ~38% | [5] | ||

| SUDHL2 | Diffuse Large B-cell Lymphoma | 2.5 | 48 | ~85% | [5] |

| 5 | 48 | ~70% | [5] | ||

| 10 | 48 | ~55% | [5] |

Table 2: Effect of BIX-01294 on Autophagy Markers

| Cell Line | Cancer Type | BIX-01294 Concentration (µM) | Incubation Time (h) | Autophagy Marker | Observation | Reference |

| MCF-7 | Breast Cancer | 10 | 4 | LC3-II | Dose-dependent increase | [3] |

| HCT116 | Colon Cancer | 10 | 24 | LC3-II | Increase | [3] |

| U2932 | Diffuse Large B-cell Lymphoma | 5, 10 | 48 | LC3B-II | Dose-dependent increase | [5] |

| SUDHL2 | Diffuse Large B-cell Lymphoma | 5, 10 | 48 | LC3B-II | Dose-dependent increase | [5] |

| T47D | Breast Cancer | 10 | 24 | Beclin-1 mRNA | Upregulation | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of BIX-01294 on autophagy.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating BIX-01294-induced cell death.[3]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Western Blot for LC3 Lipidation

This protocol is a standard method for detecting the conversion of LC3-I to LC3-II.

-

Cell Lysis: After treatment with BIX-01294, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the total LC3-II level indicates autophagy induction.

GFP-LC3 Puncta Formation Assay

This fluorescence microscopy-based assay visualizes the formation of autophagosomes.

-

Cell Transfection/Stable Cell Line: Use cells stably expressing GFP-LC3 or transiently transfect cells with a GFP-LC3 plasmid.

-

Treatment: Seed the cells on glass coverslips and treat with BIX-01294 as described for the cell viability assay.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Imaging: Visualize the cells using a fluorescence microscope.

-

Quantification: Count the number of GFP-LC3 puncta per cell in multiple fields of view. An increase in the number of puncta per cell is indicative of autophagosome formation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of BIX-01294 on autophagy.

Conclusion

This compound is a valuable pharmacological tool for inducing autophagy through the inhibition of G9a/EHMT2 and the subsequent generation of ROS. This technical guide provides a foundational understanding of its mechanism of action, quantitative effects, and the experimental methodologies required for its study. The information presented herein should empower researchers to effectively utilize BIX-01294 in their investigations into the complex role of autophagy in health and disease, and to explore its potential as a therapeutic agent.

References

- 1. BIX01294, an inhibitor of histone methyltransferase, induces autophagy-dependent differentiation of glioma stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BIX-01294 induces autophagy-associated cell death via EHMT2/G9a dysfunction and intracellular reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. EHMT2 inhibitor BIX-01294 induces endoplasmic reticulum stress mediated apoptosis and autophagy in diffuse large B-cell lymphoma cells [jcancer.org]

- 6. ashpublications.org [ashpublications.org]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Enzymatic Inhibition Profile of BIX-01294

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIX-01294 is a potent and selective, reversible inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). By competitively inhibiting the binding of the histone substrate, BIX-01294 effectively reduces the levels of histone H3 lysine 9 mono- and di-methylation (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. This guide provides a comprehensive overview of the enzymatic inhibition profile of BIX-01294, including its primary and off-target activities, detailed experimental protocols for assessing its inhibitory effects, and a summary of its impact on relevant signaling pathways.

Quantitative Inhibition Profile

The inhibitory activity of BIX-01294 has been characterized against its primary targets, G9a and GLP, as well as several off-target enzymes. The following tables summarize the key quantitative data.

Table 1: Inhibition of Primary Targets

| Enzyme | Common Name | IC50 (µM) | Assay Type |

| EHMT2 | G9a | 1.7[1] | Mass Spectrometry-based |

| EHMT1 | GLP | 0.9[1] | Mass Spectrometry-based |

Table 2: Off-Target Inhibition Profile

| Enzyme | Target Class | IC50 (µM) | Assay Type |

| NSD1 | Histone Methyltransferase | >200 | Radiometric |

| NSD2 | Histone Methyltransferase | 40 - 112 | Not Specified |

| NSD3 | Histone Methyltransferase | 40 - 112 | Not Specified |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation of BIX-01294's enzymatic inhibition.

In Vitro Histone Methyltransferase (HMT) Assay for G9a (EHMT2)

This protocol describes a radiometric assay to determine the inhibitory activity of BIX-01294 against G9a.

Materials:

-

Recombinant human G9a (e.g., N-terminal GST fusion protein of residues 786-1210)

-

Biotinylated Histone H3 (1-21) peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

BIX-01294

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1 mM PMSF

-

DMSO

-

Filter paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 5 µM biotinylated H3 (1-21) peptide, and the desired concentration of recombinant G9a.

-

Serially dilute BIX-01294 in DMSO and add to the reaction mixture. The final DMSO concentration should be kept constant across all reactions (e.g., 1%).

-

Initiate the reaction by adding [³H]-SAM to a final concentration of 0.1 mM.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by spotting the mixture onto filter paper.

-

Wash the filter paper to remove unincorporated [³H]-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each BIX-01294 concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software.

In Vitro Histone Methyltransferase (HMT) Assay for GLP (EHMT1)

This protocol outlines a chemiluminescent assay to measure the inhibitory effect of BIX-01294 on GLP activity.

Materials:

-

Recombinant human GLP (EHMT1)

-

Histone H3 peptide substrate-coated 96-well plate

-

S-adenosylmethionine (SAM)

-

BIX-01294

-

Primary antibody specific for methylated H3K9

-

HRP-labeled secondary antibody

-

Chemiluminescent HRP substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 8.8), 5 mM MgCl₂, 4 mM DTT, 0.05% Tween-20

-

Wash Buffer (e.g., TBST)

-

Luminometer

Procedure:

-

To the wells of the histone H3 substrate-coated plate, add the assay buffer, SAM (e.g., 40 µM), and serially diluted BIX-01294.

-

Add recombinant GLP enzyme (e.g., 0.05 – 0.5 ng) to initiate the reaction.

-

Incubate for 1 hour at room temperature.

-

Wash the wells with wash buffer.

-

Add the primary antibody against methylated H3K9 and incubate for 1 hour.

-

Wash the wells and add the HRP-labeled secondary antibody, followed by a 30-minute incubation.

-

Wash the wells and add the chemiluminescent HRP substrate.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition and determine the IC50 value.

Cellular Assay for H3K9 Methylation

This protocol describes the use of Western blotting to assess the effect of BIX-01294 on H3K9me2 levels in cells.

Materials:

-

Cell line of interest (e.g., HeLa)

-

BIX-01294

-

Cell lysis buffer

-

Primary antibodies: anti-H3K9me2 and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of BIX-01294 for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with the primary antibody against H3K9me2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence reagent.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify the band intensities to determine the relative change in H3K9me2 levels.

Signaling Pathways and Experimental Workflows

BIX-01294-mediated inhibition of G9a and GLP affects several downstream signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for inhibitor characterization.

References

BIX-01294 Trihydrochloride: A Technical Guide to Chemically Enhanced Induction of Pluripotent Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The generation of induced pluripotent stem cells (iPSCs) has revolutionized the fields of regenerative medicine, disease modeling, and drug discovery. However, the process, which traditionally relies on the forced expression of a core set of transcription factors, is often inefficient and carries safety concerns associated with viral vectors and oncogene reactivation. The use of small molecules to modulate the epigenetic landscape of somatic cells represents a significant advancement, enhancing both the efficiency and safety of reprogramming. This technical guide provides an in-depth overview of BIX-01294 trihydrochloride, a potent small molecule inhibitor of histone methyltransferases, and its application in the induction of pluripotency. We will detail its mechanism of action, provide quantitative data on its efficacy, outline experimental protocols, and explore its synergistic use with other compounds to achieve robust iPSC generation.

Mechanism of Action: Overcoming Epigenetic Barriers

BIX-01294 is a specific and reversible inhibitor of the G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D) histone methyltransferases.[1][2][3] These enzymes are primarily responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which are repressive epigenetic marks associated with condensed chromatin (heterochromatin) and transcriptional silencing.[4][5][6][7]

During somatic cell reprogramming, the silencing of pluripotency-associated genes, maintained by marks like H3K9me2, presents a major barrier.[4][6] BIX-01294 facilitates reprogramming by occupying the histone-binding site of G9a/GLP, preventing the methylation of H3K9.[1] The resulting global reduction in H3K9me2 levels leads to a more open chromatin state, making the promoters of key pluripotency genes such as Oct4 and Nanog accessible to transcription factors and thereby activating their expression.[8][9] This epigenetic remodeling is a critical early step that significantly enhances the efficiency of converting a somatic cell into a pluripotent state.[4]

Quantitative Data Presentation

The efficacy of BIX-01294 as a targeted inhibitor and its impact on reprogramming efficiency are summarized below.

Table 1: Inhibitory Activity of BIX-01294

This table presents the half-maximal inhibitory concentration (IC₅₀) values of BIX-01294 against its primary targets.

| Target Enzyme | Alias | IC₅₀ Value | Reference(s) |

| G9a | EHMT2 / KMT1C | 1.7 - 2.7 µM | [1][2][3] |

| GLP | EHMT1 / KMT1D | 0.7 - 0.9 µM | [1][2] |

Table 2: Effects of BIX-01294 on Reprogramming and Cell Viability

This table summarizes the effective concentrations of BIX-01294 used in various reprogramming contexts and its observed effects.

| Application | Cell Type | BIX-01294 Conc. | Key Result(s) | Reference(s) |

| iPSC Generation | Mouse Neural Progenitors | Not specified | Restored 4-factor efficiency with only Oct4/Klf4. | |

| Mouse Embryonic Fibroblasts | 0.5 - 2.0 µM | Enables reprogramming with Oct4/Klf4 when combined with BayK8644 or RG108. | [10][11][12] | |

| SCNT Enhancement | Porcine Oocytes | 50 nM | Blastocyst rate increased from 16.4% to 23.2%; Cloning rate from 1.59% to 2.96%. | [9] |

| Cytotoxicity | Mouse Embryonic Fibroblasts | ≤ 1.3 µM | Almost no cytotoxicity observed after 24h. | [6] |

| Mouse Embryonic Fibroblasts | ≥ 2.0 µM | Mild cytotoxicity observed after 24h. | [6] |

Experimental Protocols

The following section provides a generalized protocol for enhancing the generation of iPSCs from mouse embryonic fibroblasts (MEFs) using BIX-01294 in combination with a reduced set of transcription factors.

Protocol 4.1: Enhanced iPSC Generation from MEFs using Oct4, Klf4, and BIX-01294

This protocol is adapted from methodologies that replace Sox2 and c-Myc with small molecules.[11][12][13]

Materials:

-

Primary MEFs (e.g., from E13.5 mouse embryos)

-

Retroviral or lentiviral vectors for Oct4 and Klf4

-

This compound (stock solution in DMSO)

-

BayK8644 or RG108 (optional, for enhanced efficiency)

-

MEF culture medium (DMEM, 10% FBS, NEAA, L-glutamine, β-mercaptoethanol)

-

Mouse ESC medium (Knockout DMEM, 15% KSR, NEAA, L-glutamine, β-mercaptoethanol, LIF)

-

Matrigel or gelatin-coated plates

-

Polybrene

Methodology:

-

Day -2: Plate MEFs for Transduction:

-

Seed 1x10⁵ primary MEFs per well of a 6-well plate in MEF culture medium.

-

Incubate at 37°C, 5% CO₂.

-

-

Day -1: Viral Transduction:

-

Prepare viral supernatants for Oct4 and Klf4.

-

Aspirate MEF medium and add the viral supernatant cocktail supplemented with 6 µg/ml polybrene.

-

Incubate for 12-24 hours.

-

-

Day 0: Medium Change:

-

Remove the viral supernatant and replace it with fresh MEF culture medium.

-

-

Day 1-3: Start Small Molecule Treatment:

-

Aspirate the medium and switch to mouse ESC medium.

-

Add BIX-01294 to the ESC medium to a final concentration of 1-2 µM.

-

(Optional but recommended for higher efficiency): Co-treat with BayK8644 (e.g., 1 µM) or RG108 (e.g., 5 µM).

-

Change the medium daily with fresh ESC medium containing the small molecule(s).

-

-

Day 4-14: iPSC Colony Formation:

-

Continue daily medium changes.

-

Around day 7-10, small, refractile colonies with morphology similar to embryonic stem cells should begin to appear.

-

-

Day 15+: Colony Picking and Expansion:

-

Once colonies are large enough, manually pick them under a microscope.

-

Transfer individual colonies to a new plate coated with Matrigel or feeder cells in ESC medium (without BIX-01294) to expand the putative iPSC lines.

-

-

Characterization of iPSCs:

-

Verify pluripotency by staining for markers such as Alkaline Phosphatase (AP), Nanog, and SSEA-1.